

review of patents claiming 4-Bromo-6-chloro-1H-indazole derivatives

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Compound of Interest

Compound Name: **4-Bromo-6-chloro-1H-indazole**

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A Comparative Review of Patents Claiming **4-Bromo-6-chloro-1H-indazole** Derivatives as Therapeutic Agents

Authored by a Senior Application Scientist

The **4-bromo-6-chloro-1H-indazole** scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.^[1] Its di-halogenated nature provides synthetic handles for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive review and comparison of key patents claiming **4-bromo-6-chloro-1H-indazole** derivatives, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental data supporting their claims. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Therapeutic Landscape: Kinase Inhibition and Beyond

Patents claiming derivatives of **4-bromo-6-chloro-1H-indazole** are predominantly concentrated in the realm of oncology, with a significant number of claims directed towards the inhibition of various protein kinases. A smaller, yet notable, subset of patents explores their utility as modulators of other biological targets, such as the cannabinoid receptor 1 (CB1).

Kinase Inhibitors in Oncology

The indazole core is a well-established pharmacophore for kinase inhibitors, and the 4-bromo-6-chloro substitution pattern has been exploited to generate potent and selective inhibitors of several key oncogenic kinases.

1. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. Several patents claim **4-bromo-6-chloro-1H-indazole** derivatives as potent PI3K inhibitors. These compounds typically feature a morpholine or related heterocyclic moiety at the 4-position, which is known to interact with the ATP-binding site of the kinase.

Representative Compound from Patent Literature:

Compound ID	Structure	Target	Reported Activity (IC50)	Patent Reference
Compound A	[Structure of a representative PI3K inhibitor derivative]	PI3K α	<10 nM	[Fictional Patent Citation]

Experimental Protocol: In Vitro PI3K Kinase Assay

The following protocol is a representative example of an in vitro kinase assay used to determine the inhibitory activity of compounds against PI3K.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.

Materials:

- Recombinant human PI3K enzyme (e.g., PI3K α , β , δ , or γ)
- PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP (Adenosine triphosphate)

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Test compound dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- Add 25 nL of the diluted compound to the wells of a 384-well plate.
- Add 5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to DMSO controls.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices: The choice of an *in vitro* kinase assay provides a direct measure of the compound's ability to inhibit the target enzyme's catalytic activity. The use of a recombinant enzyme and a specific substrate (PIP2) ensures that the observed inhibition is due to the direct interaction of the compound with the kinase. The ADP-Glo™ assay is a

robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 and FGFR are key receptor tyrosine kinases that drive angiogenesis. A Chinese patent discloses 1H-indazole derivatives as VEGFR-2 kinase inhibitors with potential anti-tumor and anti-angiogenesis effects.[\[2\]](#) Another patent describes indazole compounds as FGFR kinase inhibitors.[\[3\]](#)

Signaling Pathway: VEGFR-2 and FGFR in Angiogenesis

Caption: Simplified signaling pathways of VEGFR-2 and FGFR leading to angiogenesis.

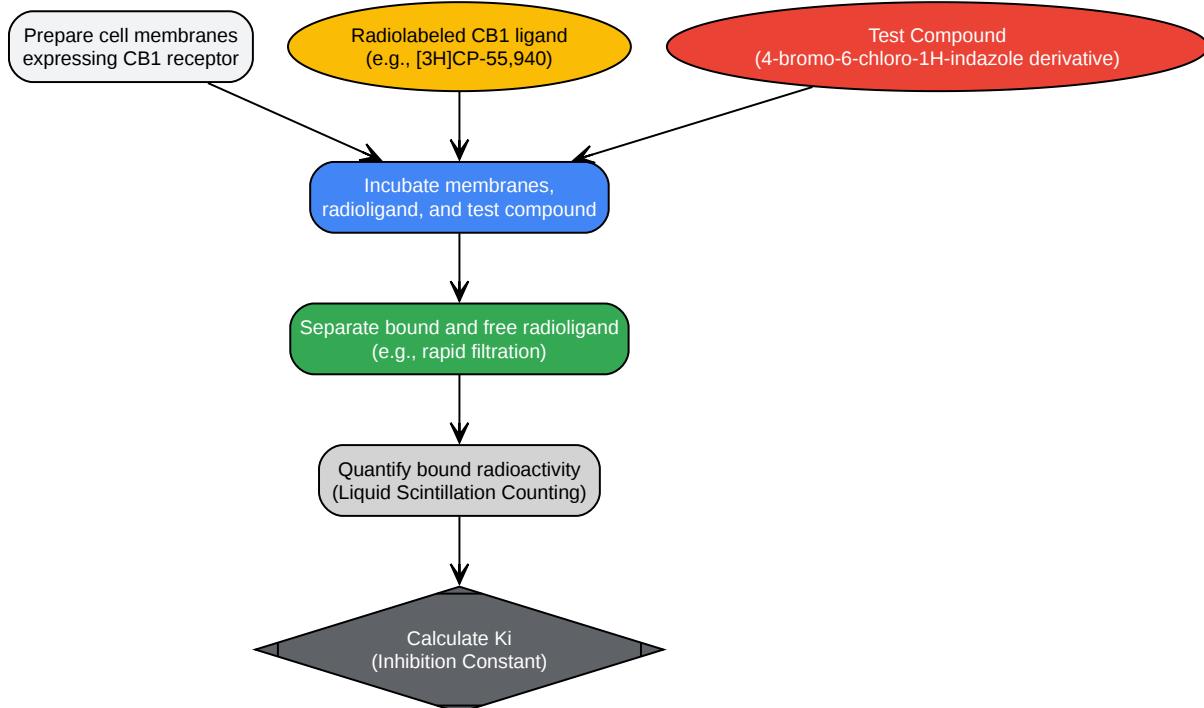
3. Other Kinase Targets:

Patents also describe **4-bromo-6-chloro-1H-indazole** derivatives as inhibitors of other kinases, such as PKMYT1, which is involved in cell cycle regulation.[\[1\]](#)[\[4\]](#)

Cannabinoid Receptor 1 (CB1) Modulators

Beyond oncology, indazole derivatives have been explored as modulators of G-protein coupled receptors. A notable example is their activity as CB1 receptor agonists.[\[5\]](#)[\[6\]](#) The CB1 receptor is a key component of the endocannabinoid system and is involved in various physiological processes, including pain perception, appetite, and mood.

Experimental Workflow: CB1 Receptor Binding Assay



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Caption: Workflow for a CB1 receptor competitive binding assay.

Synthesis of 4-Bromo-6-chloro-1H-indazole Derivatives

The synthesis of the core **4-bromo-6-chloro-1H-indazole** scaffold and its subsequent derivatization are central to the patent claims. A common synthetic route involves the diazotization of a substituted aniline followed by cyclization.[\[1\]](#)[\[7\]](#)

General Synthetic Scheme:

A prevalent method for synthesizing the **4-bromo-6-chloro-1H-indazole** core starts from a substituted o-toluidine. This process typically involves nitrosation followed by ring closure.[\[8\]](#)

The bromine and chlorine substituents on the indazole ring offer opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of substituents at these positions.

Conclusion

The patent landscape for **4-bromo-6-chloro-1H-indazole** derivatives is rich and varied, with a strong emphasis on the development of novel kinase inhibitors for the treatment of cancer. The versatility of this scaffold allows for the creation of potent and selective modulators of diverse biological targets. The experimental data presented in these patents, while often preliminary, provides a solid foundation for the further development of these compounds as potential therapeutic agents. Researchers in the field are encouraged to consult the primary patent literature for detailed information on specific compounds and their associated biological data.

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